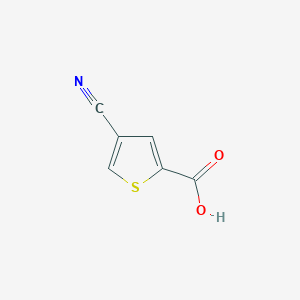

4-Cyanothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGHIGMGRPSNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620510 | |

| Record name | 4-Cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406719-77-5 | |

| Record name | 4-Cyano-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406719-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyanothiophene-2-carboxylic acid CAS number 406719-77-5

An In-Depth Technical Guide to 4-Cyanothiophene-2-carboxylic acid (CAS: 406719-77-5): A Strategic Building Block for Modern Drug Discovery

Abstract

This compound is a bifunctional heterocyclic compound that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its rigid thiophene scaffold, combined with the orthogonal reactivity of its nitrile and carboxylic acid moieties, presents a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its physicochemical properties, spectroscopic profile, logical synthesis strategies, and core applications. We will explore the causality behind its reactivity, detail self-validating analytical protocols, and contextualize its role as a strategic building block in the rational design of next-generation pharmaceuticals.

The Thiophene Pharmacophore: A Privileged Scaffold in Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable biological and physicochemical properties. The thiophene ring is one such "privileged pharmacophore".[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom modifies its electronic properties, polarity, and metabolic profile, often enhancing drug-receptor interactions.[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid.[1]

Within this class, thiophene carboxylic acids are particularly valuable as synthetic intermediates.[2][3] The carboxylic acid group provides a reliable chemical handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). This compound (1) further refines this utility by incorporating a cyano group—a versatile functional group that can act as a hydrogen bond acceptor, a precursor to other functionalities, or a reactive handle for covalent inhibitor design. This unique combination makes it a highly strategic starting point for discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. All experimental design, from synthesis to biological assay, relies on this foundational data.

| Property | Value | Reference |

| CAS Number | 406719-77-5 | |

| Molecular Formula | C₆H₃NO₂S | |

| Molecular Weight | 153.16 g/mol | [4] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [4] |

| Storage Conditions | Store at room temperature or 2-8°C, in a dry, well-ventilated place. | [4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of a molecule's structure. For a senior scientist, interpreting these spectra is not just about matching patterns but understanding how the molecule's electronic and structural features give rise to the observed signals.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is defined by three key features. The carboxylic acid O-H stretch will appear as a very broad band from approximately 2500-3300 cm⁻¹, a result of strong intermolecular hydrogen bonding.[5] The nitrile (C≡N) stretch presents as a sharp, intense peak in the 2220-2260 cm⁻¹ region.[6] Finally, the carbonyl (C=O) stretch will be observed around 1680-1710 cm⁻¹, with its frequency slightly lowered due to conjugation with the electron-rich thiophene ring system.[5][7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly informative. The acidic proton of the carboxyl group will be a broad singlet, significantly downfield (δ > 10 ppm), often exchanging with D₂O.[5] The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets, likely in the δ 7.5-8.5 ppm range, with a small coupling constant (J ≈ 1-2 Hz) characteristic of meta-coupling in five-membered rings.

-

¹³C NMR Spectroscopy : The carbon spectrum provides a complete map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 160-185 ppm region.[5][8] The carbon of the nitrile group is typically found around δ 115-120 ppm.[6] The remaining four carbons of the thiophene ring will have distinct signals, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic pull of the two substituent groups.

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. The primary and most indicative fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO⁺).[8] Therefore, a significant fragment corresponding to the loss of the hydroxyl group (m/z 136) would be expected.

Synthesis and Chemical Reactivity

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for designing analogs or scaling up production.[9] A logical and field-proven approach involves the cyanation of a halogenated precursor, a standard transformation in heterocyclic chemistry.

Proposed Synthetic Workflow: Cyanation of 4-Bromothiophene-2-carboxylic acid

This strategy leverages the availability of 4-bromothiophene-2-carboxylic acid (CAS 16694-18-1), which can be synthesized via established bromination protocols on thiophene-2-carboxylic acid.[10] The subsequent cyanation is a robust and well-documented transformation.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Conceptual):

-

Esterification (Protection): The carboxylic acid of 4-bromothiophene-2-carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the cyanation step. This is a standard procedure involving refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Cyanation: The resulting bromo-ester is subjected to a Rosenmund-von Braun reaction. The compound is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. This nucleophilic substitution replaces the bromine atom with a nitrile group. The choice of a copper catalyst is critical as it facilitates the displacement of an aryl halide, which is typically unreactive towards simple nucleophilic substitution.

-

Hydrolysis (Deprotection): The crude cyano-ester is then hydrolyzed to yield the final product. Saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF, followed by an acidic workup, efficiently cleaves the ester to reveal the carboxylic acid.

Core Reactivity: A Bifunctional Hub

The synthetic power of this molecule stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key derivatization pathways for the title compound.

-

Reactions at the Carboxylic Acid: This is the most common site for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) readily convert it into a wide range of amides, enabling SAR exploration.[2] It can also be converted to esters (potential prodrugs) or reduced to the corresponding alcohol.

-

Reactions at the Nitrile: The cyano group is a gateway to other important functionalities. It can be reduced to a primary amine, introducing a basic center and a new vector for substitution. Alternatively, it can undergo cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for a carboxylic acid, which can profoundly alter the compound's pharmacokinetic properties.

Applications in Drug Discovery

The utility of this compound is best understood through its application as a fragment or building block in a discovery campaign. Its rigid structure helps to minimize the entropic penalty upon binding to a target protein, while its functional groups provide vectors for growing the molecule into a specific binding pocket.

A pertinent example can be inferred from recent literature describing 4-arylthiophene-3-carboxylic acids as potent inhibitors of the Anoctamin-1 (ANO1) chloride channel, a target for analgesic agents.[11] This demonstrates that the thiophene carboxylic acid scaffold is biologically relevant and capable of targeted protein inhibition. This compound represents an ideal starting point for a similar discovery program.

Caption: A hypothetical drug discovery workflow using the title compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of a starting material is a non-negotiable prerequisite for its use in synthesis and biological screening. A self-validating protocol uses orthogonal methods to confirm the material's quality.

| Technique | Purpose | Typical Parameters / Expected Outcome |

| Reverse-Phase HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detector: UV (e.g., 254 nm). Expected result is a single major peak with >95% area.[12] |

| ¹H NMR | Structural Confirmation & Purity | Solvent: DMSO-d₆ or CDCl₃. The spectrum should match the predicted pattern. Purity can be estimated by the absence of significant impurity signals. |

| LC-MS | Identity Confirmation | Combines HPLC separation with mass spectrometry to confirm the mass of the main peak corresponds to the molecular weight of the compound (153.16 g/mol ). |

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as a harmful substance.

-

GHS Hazards : The compound is designated as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Harmful).

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14][15]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable spectroscopic signature, and versatile, orthogonal functional groups make it an exemplary building block for constructing focused compound libraries. Its relevance is underscored by the proven success of the thiophene scaffold in numerous approved drugs. Future applications may see this compound used not only in traditional library synthesis but also in the targeted design of covalent inhibitors, where the nitrile group can be leveraged as a reactive warhead. As drug discovery continues to evolve, such versatile and strategically designed building blocks will remain indispensable to the development of novel and effective therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemshuttle.com [chemshuttle.com]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 10. scbt.com [scbt.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Heterocyclic Building Block

An In-depth Technical Guide to 4-Cyanothiophene-2-carboxylic Acid for Advanced Research

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable tools. Among these, thiophene derivatives hold a place of prominence due to their unique electronic properties and their ability to act as versatile bioisosteres for phenyl rings. This compound (CAS No. 406719-77-5) is a particularly valuable bifunctional building block. Its structure, featuring a thiophene core substituted with both a cyano group and a carboxylic acid, offers medicinal chemists two orthogonal points for molecular elaboration. The carboxylic acid serves as a classical handle for amide bond formation—a cornerstone of pharmaceutical chemistry—while the cyano group can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a precursor for further chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, characterization, and application, grounded in established chemical principles for researchers and drug development professionals.

PART 1: Core Physicochemical and Handling Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 406719-77-5 | |

| Molecular Formula | C₆H₃NO₂S | |

| Molecular Weight | 153.162 g/mol | |

| Typical Purity | ≥95% | |

| SMILES | OC(=O)C1=CC(=CS1)C#N | |

| Recommended Storage | 2-8 °C, desiccated |

Safety and Handling Protocol

While a specific safety data sheet (SDS) for this compound is not detailed in the provided results, data from structurally similar compounds, such as 5-cyanothiophene-2-carboxylic acid and other thiophene carboxylic acids, dictate a cautious approach. The compound should be handled in accordance with good industrial hygiene and safety practices.

-

Hazard Profile : Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes serious eye and skin irritation. May cause respiratory irritation[1][2].

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. All handling of the solid should occur in a certified chemical fume hood to prevent inhalation of dust[1][3][4].

-

Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling[3].

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents[1][3].

PART 2: Synthesis and Characterization

The synthesis of substituted thiophenes is a well-established field, often relying on the functionalization of a pre-existing thiophene ring. While multiple routes to this compound are conceivable, a robust strategy involves sequential metallation and functionalization, which offers excellent regiochemical control.

Proposed Synthetic Workflow

The following workflow illustrates a plausible and efficient laboratory-scale synthesis. The choice of a Grignard reaction followed by carbonation is a classic and reliable method for introducing carboxylic acid functionality onto an aromatic ring[5].

References

- 1. fishersci.com [fishersci.com]

- 2. 5-Cyanothiophene-2-carboxylic acid | C6H3NO2S | CID 6420583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Cyanothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene derivatives stand out for their versatile chemical reactivity and significant presence in a wide array of bioactive molecules. This guide provides an in-depth technical overview of 4-Cyanothiophene-2-carboxylic acid, a key building block whose structural features—a reactive carboxylic acid handle and an electron-withdrawing nitrile group—make it a valuable intermediate in the synthesis of complex molecular architectures. This document will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of scientific communication. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

Synonyms:

-

4-cyano-2-thiophenecarboxylic acid

CAS Number: 406719-77-5

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is crucial for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3NO2S | ChemShuttle |

| Molecular Weight | 153.16 g/mol | ChemShuttle |

| Physical Form | Solid | - |

| SMILES | OC(=O)C1=CC(=CS1)C#N | ChemShuttle |

Spectroscopic Characterization:

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption should appear between 1710 and 1760 cm⁻¹. The presence of the nitrile group (C≡N) will be indicated by an intense and sharp absorption near 2230 cm⁻¹ for an aromatic nitrile.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm region. The two protons on the thiophene ring will appear as doublets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of the cyano and carboxyl groups.[1]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The nitrile carbon typically appears between 115 and 130 ppm. The four carbons of the thiophene ring will also have distinct chemical shifts in the aromatic region.[1]

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[2]

Synthesis of this compound

One plausible synthetic route is the carboxylation of a lithiated or Grignard reagent derived from a suitable brominated or iodinated cyanothiophene precursor.

Conceptual Synthesis Workflow:

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

This protocol is based on general procedures for the lithiation and carboxylation of thiophenes and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

-

4-Bromothiophene-2-carbonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromothiophene-2-carbonitrile and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Carboxylation: Crushed dry ice is added in excess to the reaction mixture in several portions, or gaseous CO₂ is bubbled through the solution. The reaction is allowed to slowly warm to room temperature with continuous stirring.

-

Workup: Once the reaction is complete, it is quenched by the addition of water or dilute aqueous HCl. The aqueous layer is separated and extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields of the desired lithiated intermediate.

-

Low Temperature: The lithiation of aromatic rings is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the nitrile functionality.

-

Acidic Workup: The initial product of the carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate this salt and generate the free carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two distinct and reactive functional groups allows for sequential and regioselective modifications.

-

Scaffold for Heterocyclic Synthesis: The thiophene core is a common motif in many approved drugs. The carboxylic acid and cyano groups on this scaffold can be transformed into a variety of other functionalities, enabling the construction of diverse chemical libraries for high-throughput screening.

-

Amide Coupling: The carboxylic acid moiety is readily activated for amide bond formation with a wide range of amines. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.

-

Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups or be a precursor for the synthesis of tetrazoles, which are common bioisosteres for carboxylic acids.

While specific drugs synthesized directly from this compound are not prominently featured in publicly available literature, the utility of closely related analogs is well-documented. For instance, substituted thiophene-2-carboxylic acids are key intermediates in the synthesis of anticoagulants and anti-inflammatory agents.[2] The principles of molecular design and synthetic strategy applied to these related compounds are directly transferable to the use of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for analogous compounds, it should be treated as a potential irritant.

GHS Hazard Statements (for analogous compounds):

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Recommended Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure, predictable reactivity, and the presence of two key functional groups make it an attractive starting material for the construction of complex and potentially bioactive molecules. A solid understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Cyanothiophene-2-carboxylic acid: A Predictive and Methodological Guide

Introduction

4-Cyanothiophene-2-carboxylic acid (CAS 406719-77-5) is a heterocyclic organic compound featuring a thiophene ring functionalized with both a cyano and a carboxylic acid group.[1] Its molecular formula is C₆H₃NO₂S, and it has a molecular weight of 153.16 g/mol .[2] As a substituted thiophene, this molecule serves as a valuable building block in medicinal chemistry and materials science, where the thiophene core is a key structural motif in many pharmaceuticals and organic electronic materials. The dual functionalization offers versatile handles for further chemical modification, making it a compound of significant interest for drug discovery and development professionals.[1]

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. While a definitive experimental spectrum is not publicly available in the cited literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Furthermore, it details the robust methodologies required to obtain and validate this data, ensuring scientific integrity and reproducibility.

Methodology for Spectroscopic Analysis

The acquisition of reliable spectroscopic data is predicated on a sound and verifiable experimental workflow. The following protocols represent a self-validating system for the characterization of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak away from most analyte signals. Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral window (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : Record the spectrum using an FTIR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : Introduce the sample via direct infusion or coupled with a chromatographic method like HPLC. Electrospray ionization (ESI) is a suitable soft ionization technique, likely in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Electron Ionization (EI) can also be used, which would provide more extensive fragmentation.

-

Mass Analysis : Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can confirm the elemental composition.

-

Fragmentation (MS/MS) : To elucidate the structure, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion. Induce fragmentation using Collision-Induced Dissociation (CID) and analyze the resulting product ions.

Predicted Spectroscopic Profile and Interpretation

The following sections detail the anticipated spectroscopic data for this compound, grounded in the fundamental principles of each technique and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The thiophene ring contains two protons. The electron-withdrawing nature of both the carboxylic acid at position C2 and the cyano group at position C4 will significantly deshield these protons and the ring carbons.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~13-14 ppm (singlet, 1H) : This very downfield and broad signal is characteristic of the acidic proton of the carboxylic acid group.[3][4] Its broadness is due to hydrogen bonding and exchange with any trace water in the solvent.

-

δ ~8.5-8.8 ppm (doublet, 1H) : Attributed to the proton at position 5 (H-5). This proton is adjacent to the sulfur atom and is deshielded by the cyano group at C4.

-

δ ~8.2-8.4 ppm (doublet, 1H) : Attributed to the proton at position 3 (H-3). This proton is adjacent to the deshielding carboxylic acid group. A small coupling constant (J ≈ 1-2 Hz) would be expected between H-3 and H-5.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

δ ~162-165 ppm : The carbonyl carbon (C=O) of the carboxylic acid.

-

δ ~140-145 ppm : The quaternary carbon C2, attached to the carboxylic acid.

-

δ ~138-142 ppm : The protonated carbon C5.

-

δ ~135-139 ppm : The protonated carbon C3.

-

δ ~115-120 ppm : The quaternary carbon of the cyano group (C≡N).[5]

-

δ ~110-115 ppm : The quaternary carbon C4, attached to the cyano group.

Causality in NMR Predictions : The predicted chemical shifts are based on the strong electron-withdrawing effects of the -COOH and -CN substituents. These groups decrease the electron density on the thiophene ring, shifting the attached proton and carbon signals to a higher chemical shift (downfield). The relative positions are estimated from known substituent effects on aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and cyano functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity & Profile |

| 3300–2500 | O–H stretch (Carboxylic acid dimer) | Strong, very broad band, often obscuring C-H stretches. This is a hallmark of hydrogen-bonded carboxylic acids. |

| ~2230 | C≡N stretch (Nitrile) | Strong, sharp, and highly characteristic. Its position indicates conjugation with the aromatic ring. |

| ~1710–1680 | C=O stretch (Carboxylic acid) | Very Strong, sharp. The frequency is lowered due to conjugation with the thiophene ring. |

| ~1450–1400 | C-C ring stretch (Thiophene) | Medium |

| ~1300–1200 | C–O stretch (Carboxylic acid) | Strong |

| ~920 | O–H bend (out-of-plane) | Medium, broad |

Expertise & Causality : The extreme broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. The position of the C=O stretch below 1700 cm⁻¹ would be a key indicator of its conjugation with the electron-rich thiophene ring, a well-established trend.

Mass Spectrometry (MS)

Molecular Ion : The exact mass of C₆H₃NO₂S is 152.9857. High-resolution MS should detect a molecular ion peak at m/z 152.9857 (for [M]⁺ in EI) or 151.9780 (for [M-H]⁻ in negative ESI).

Predicted Fragmentation Pattern (Electron Ionization) : The fragmentation of the molecular ion (M⁺˙ at m/z 153) will likely proceed through several key pathways common to aromatic carboxylic acids.

-

m/z 136 : Loss of the hydroxyl radical (•OH, 17 Da). This results from the cleavage of the C-OH bond, forming a stable acylium ion.

-

m/z 125 : Loss of carbon monoxide (CO, 28 Da) from the m/z 153 ion.

-

m/z 108 : Loss of the entire carboxyl group (•COOH, 45 Da). This is a very common fragmentation pathway for carboxylic acids.

-

m/z 82 : Loss of both the •COOH group and a molecule of hydrogen cyanide (HCN, 27 Da) from the cyano group.

Visualization of Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Structural Verification Workflow

The following diagram illustrates the logical process a researcher would follow to confirm the identity and purity of a synthesized sample using the predicted spectroscopic data.

Caption: Logical workflow for the structural verification of this compound.

Conclusion

This guide provides a robust framework for understanding and verifying the chemical structure of this compound through modern spectroscopic techniques. By combining predictive analysis based on well-established chemical principles with rigorous, self-validating experimental protocols, researchers can confidently characterize this important synthetic building block. The predicted spectroscopic fingerprint—a highly deshielded two-proton system in ¹H NMR, characteristic nitrile and conjugated carboxylic acid bands in IR, and predictable fragmentation in MS—offers a clear roadmap for any scientist working with this compound.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 406719-77-5 | this compound | Thiophenes | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Cyanothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Cyanothiophene-2-carboxylic acid, a substituted heterocycle of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to provide a comprehensive resource for researchers. We will explore the causal relationships behind chemical shifts and coupling constants, present validated experimental protocols, and ground all claims in authoritative references.

Introduction: The Structural Significance of this compound

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with two powerful electron-withdrawing groups: a cyano (-CN) group at the C4 position and a carboxylic acid (-COOH) group at the C2 position. Thiophene derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1] The precise characterization of their substitution patterns is critical for understanding structure-activity relationships (SAR) and for quality control in synthesis.

NMR spectroscopy serves as the cornerstone for this characterization. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can confirm the regiochemistry of the substituents and understand their electronic influence on the aromatic ring. This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, providing a logical framework for interpretation.

Molecular Structure and Numbering

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

}

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the thiophene ring protons (H3 and H5) and a broad singlet in the far downfield region for the carboxylic acid proton.

Chemical Shift (δ) Predictions

-

Carboxylic Acid Proton (-COOH) : The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[2][3] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[4] In a solvent like DMSO-d₆, this peak is expected to be well-defined.

-

Thiophene Ring Protons (H3 and H5) : The thiophene ring is an electron-rich aromatic system. However, the presence of two potent electron-withdrawing groups (-COOH and -CN) will significantly deshield the ring protons, shifting them downfield.

-

H5 Proton : This proton is positioned ortho to the sulfur atom and meta to the cyano group. It is also subject to a long-range coupling with H3. Its chemical shift will be heavily influenced by the anisotropy of the C2-carboxylic acid group.

-

H3 Proton : This proton is positioned ortho to the carboxylic acid and meta to the cyano group. It will be strongly deshielded by the adjacent carboxylic acid.

Based on data for similar 2,4-disubstituted thiophenes, we can predict the H3 and H5 protons will appear as distinct doublets in the aromatic region, likely between 7.5 and 8.5 ppm. The specific positioning depends on the combined anisotropic and inductive effects of the substituents.

Spin-Spin Coupling (J)

In a 2,4-disubstituted thiophene, the two remaining ring protons, H3 and H5, will couple to each other. This is a four-bond coupling (⁴J), often referred to as a "meta-coupling" in aromatic systems. The magnitude of this coupling constant (⁴J_H3-H5) in thiophene derivatives is typically small, in the range of 1-3 Hz. This small coupling will result in two sharp, closely spaced doublets for H3 and H5.

Predicted ¹H NMR Data Summary

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) -COOH 10.0 - 13.0 Broad Singlet (br s) N/A H3 / H5 7.5 - 8.5 Doublet (d) ⁴J ≈ 1-3 Hz H5 / H3 7.5 - 8.5 Doublet (d) ⁴J ≈ 1-3 Hz

¹³C NMR Spectral Analysis: Corroborating the Structure

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected: four for the thiophene ring carbons, one for the nitrile carbon, and one for the carboxylic acid carbon.

Chemical Shift (δ) Analysis

Authoritative experimental data for the ¹³C chemical shifts of 4-substituted thiophene-2-carboxylic acids in methanol has been published, providing a solid foundation for our analysis.[1] The electronic effects of the substituents are the primary determinants of these shifts.

-

Carbonyl Carbon (-COOH) : The carbon of a carboxylic acid is highly deshielded and typically resonates in the 160-185 ppm range.[3] Its exact position is influenced by conjugation and substitution.

-

Thiophene Ring Carbons (C2, C3, C4, C5) :

-

C2 & C4 : These carbons are directly attached to the electron-withdrawing substituents and will be significantly downfield. C2, bonded to the carboxylic acid, and C4, bonded to the cyano group, will have distinct chemical shifts reflecting the different electronic demands of these groups.

-

C3 & C5 : These are protonated carbons. Their chemical shifts are influenced by their position relative to the substituents. C5 is adjacent to the sulfur atom, which generally causes a downfield shift compared to C3.

-

Nitrile Carbon (-CN) : The carbon of the cyano group absorbs in a characteristic region, typically between 110 and 125 ppm.[3]

¹³C NMR Data Summary

The following table summarizes the expected ¹³C NMR chemical shifts, grounded in experimental data from closely related compounds.[1]

Carbon Assignment Predicted δ (ppm) Rationale -C OOH 160 - 170 Typical range for a carboxylic acid carbon. C 2 ~140 - 150 Attached to -COOH, deshielded. C 5 ~135 - 145 Protonated carbon adjacent to S, deshielded by -CN at C4. C 3 ~130 - 140 Protonated carbon adjacent to C2 and C4 substituents. C 4 ~115 - 125 Attached to -CN, significantly deshielded. -C N ~110 - 120 Characteristic nitrile carbon chemical shift.

Advanced NMR Techniques: Unambiguous Assignment

For definitive structural confirmation, especially in novel or complex derivatives, two-dimensional (2D) NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It would show a clear correlation between the signal for C3 and H3, and between C5 and H5, allowing for unambiguous assignment of the protonated carbons and their corresponding protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. Key expected correlations for this compound would include:

-

The carboxylic acid proton (-COOH) showing a correlation to C2 and C3.

-

Proton H3 showing correlations to C2, C4, and C5.

-

Proton H5 showing correlations to C3 and C4.

Caption: Predicted key 2- and 3-bond HMBC correlations.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is essential for the unambiguous structural determination of this compound. By understanding the influence of the cyano and carboxylic acid substituents on the thiophene ring, researchers can confidently interpret the resulting spectral data. The chemical shifts of the two ring protons, appearing as doublets with a small ⁴J coupling constant, and the characteristic downfield signal of the carboxylic acid proton, provide the primary signature in the ¹H spectrum. The ¹³C spectrum corroborates this structure with six distinct signals, whose chemical shifts are dictated by the strong electron-withdrawing nature of the substituents. The application of validated experimental protocols and, where necessary, advanced 2D NMR techniques, ensures the highest degree of scientific integrity in the structural elucidation of this and related heterocyclic compounds.

References

- 1. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

FT-IR spectrum of 4-Cyanothiophene-2-carboxylic acid

An In-depth Technical Guide to the FT-IR Spectrum of 4-Cyanothiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₆H₃NO₂S). Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings, experimental methodology, and in-depth spectral interpretation for this multifunctional heterocyclic compound. By elucidating the vibrational signatures of its key functional groups—a thiophene ring, a carboxylic acid, and a nitrile—this guide serves as an essential reference for the structural characterization and quality control of this important chemical building block.

Introduction to this compound

Molecular Structure and Significance

This compound is a substituted five-membered aromatic heterocycle.[1] Its structure is characterized by a central thiophene ring, which imparts significant aromatic character and electron-rich properties.[1] The ring is functionalized at the C2 position with a carboxylic acid group (-COOH) and at the C4 position with a cyano (nitrile) group (-C≡N). This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science, where thiophene derivatives are known for their wide range of biological and electronic applications.[1][2] The precise identification and structural confirmation of this molecule are paramount, and FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.

The Role of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[3] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, producing a distinct spectral "fingerprint."[3] For this compound, FT-IR allows for the unambiguous confirmation of the presence of the carboxylic acid O-H, the carbonyl C=O, the nitrile C≡N, and the thiophene ring C-H and C=C bonds, making it an indispensable tool for identity verification and purity assessment.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, a common and reliable method that requires minimal sample preparation.

Rationale for Method Selection (ATR-FTIR)

Attenuated Total Reflectance (ATR) is chosen over traditional methods like KBr pellets for its simplicity, speed, and reproducibility. It minimizes issues with sample thickness and particle size that can affect KBr spectra. The solid sample is simply brought into direct contact with a high-refractive-index crystal (typically diamond or germanium), and the resulting spectrum is of high quality and suitable for detailed analysis.

Instrumentation and Parameters

A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory is recommended for this analysis. The following parameters are crucial for obtaining a high-quality spectrum.

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes for most organic compounds. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key bands without introducing excessive noise. |

| Number of Scans | 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) significantly. |

| ATR Crystal | Diamond | Offers excellent durability and broad spectral range, suitable for a wide variety of samples. |

| Data Format | Transmittance (%) | Standard format for spectral interpretation, where absorption bands appear as downward peaks. |

Step-by-Step Data Acquisition Workflow

-

Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for a strong, high-quality signal.

-

Sample Spectrum Collection: Initiate the sample scan using the parameters defined in Table 2.2.

-

Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent to prepare for the next measurement.

Data Processing

Modern FT-IR software typically performs automatic background subtraction. An additional processing step, ATR correction, may be applied. This algorithmic correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

Spectral Interpretation and Peak Assignment

The is a composite of the vibrational modes of its three core components. The analysis is best approached by examining distinct regions of the spectrum.

High-Frequency Region (4000 - 2500 cm⁻¹): O-H and C-H Stretching

-

Carboxylic Acid O-H Stretch (≈ 3300 - 2500 cm⁻¹): The most prominent feature in this region is an extremely broad and strong absorption band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4][5] This broadness is a hallmark of carboxylic acids in the solid state and often overlaps with the C-H stretching peaks.[5]

-

Thiophene C-H Stretch (≈ 3120 - 3050 cm⁻¹): A sharp, medium-intensity peak is expected just above 3000 cm⁻¹, which is typical for C-H stretching in aromatic and heteroaromatic rings.[6][7] This peak may appear as a small shoulder on the broad O-H band.[4]

Triple Bond and Carbonyl Region (2300 - 1600 cm⁻¹)

-

Nitrile C≡N Stretch (≈ 2240 - 2220 cm⁻¹): A sharp and intense absorption band in this region is the definitive signature of the nitrile functional group.[8] Its position indicates conjugation with the aromatic thiophene ring.[8] The intensity and sharpness of this peak make it an excellent diagnostic tool.

-

Carbonyl C=O Stretch (≈ 1710 - 1680 cm⁻¹): A very strong and sharp absorption is expected for the carbonyl stretching of the carboxylic acid.[5][9] Its frequency is lower than that of a saturated aliphatic acid due to conjugation with the electron-rich thiophene ring.[4]

Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex vibrational information, including stretching and bending modes that are highly specific to the overall molecular structure.

-

Thiophene Ring C=C Stretching (≈ 1600 - 1350 cm⁻¹): Several bands of variable intensity are expected in this region, corresponding to the C=C stretching vibrations within the thiophene ring.[1][2] For 2-substituted thiophenes, bands are commonly observed near 1530 cm⁻¹ and 1430 cm⁻¹.[1]

-

In-Plane O-H Bending / C-O Stretching (≈ 1440 - 1210 cm⁻¹): The fingerprint region contains coupled vibrations. A medium-to-strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching mode of the carboxylic acid, often coupled with in-plane O-H bending.[4][5]

-

Thiophene C-H Bending (≈ 1250 - 700 cm⁻¹): In-plane and out-of-plane bending vibrations of the thiophene ring C-H bonds give rise to several absorptions in this region.[1][6] The specific substitution pattern on the ring dictates the exact position and number of these bands.

-

Out-of-Plane O-H Bend (≈ 960 - 900 cm⁻¹): A broad, medium-intensity band in this area is characteristic of the out-of-plane O-H bend (or "wag") of the carboxylic acid dimer, providing another piece of confirmatory evidence for the -COOH group.[4][5]

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands, their intensities, and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ≈ 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid |

| ≈ 3100 | Medium, Sharp | Aromatic C-H Stretch | Thiophene Ring |

| ≈ 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ≈ 1695 | Very Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |

| ≈ 1530 | Medium | C=C Ring Stretch | Thiophene Ring |

| ≈ 1430 | Medium | C=C Ring Stretch | Thiophene Ring |

| ≈ 1290 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |

| ≈ 930 | Medium, Broad | Out-of-Plane O-H Bend | Carboxylic Acid |

Visualization of Molecular Structure and Key Vibrations

To better understand the relationship between the molecular structure and the FT-IR spectrum, the following diagrams illustrate the molecule and the workflow for its analysis.

Caption: Molecular structure with key stretching vibrations highlighted.

Caption: Workflow for acquiring and analyzing the FT-IR spectrum.

Conclusion

The provides a rich set of data that allows for its unequivocal identification. The key diagnostic bands are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the sharp and intense C≡N stretch (≈2230 cm⁻¹), and the very strong C=O stretch (≈1695 cm⁻¹). These features, combined with the characteristic absorptions of the thiophene ring in the fingerprint region, constitute a unique spectral signature. This guide provides the foundational knowledge and practical protocol for researchers to confidently employ FT-IR spectroscopy in the analysis of this and structurally related compounds, ensuring high standards of scientific integrity and quality control in their work.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 4-Cyanothiophene-2-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 4-Cyanothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural properties, including intermolecular interactions and packing motifs. Furthermore, this guide outlines robust synthetic pathways, details expected physicochemical characteristics, and explores the potential applications of this compound in drug discovery and development. The methodologies for single-crystal X-ray diffraction and data analysis are also detailed to provide a complete framework for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of the Cyanothiophene Scaffold

Thiophene derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] The thiophene ring is often employed as a bioisostere for a benzene ring, offering a similar size and shape but with distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. The introduction of a carboxylic acid moiety provides a handle for forming various derivatives such as esters and amides and can participate in crucial hydrogen bonding interactions with biological targets.[3]

The cyano group, a potent electron-withdrawing group, significantly influences the electronic distribution within the thiophene ring, impacting its reactivity and intermolecular interactions. Nitriles are present in over 30 marketed pharmaceuticals and are valued for their ability to act as bioisosteres for carbonyls and halogens, and for their role in forming strong, directional interactions.[4] The combination of these two functional groups on a thiophene scaffold, as in this compound, creates a molecule with a unique profile of polarity, reactivity, and potential for specific, directional intermolecular interactions, making it a highly attractive building block in drug design.

Synthesis and Crystallization

While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for the synthesis of substituted thiophenes.

Proposed Synthetic Pathways

A likely approach to the synthesis of this compound would involve a multi-step process, potentially starting from a pre-functionalized thiophene or by constructing the thiophene ring.

Route A: Cyanation of a Halogenated Precursor

One common strategy involves the cyanation of a halogenated thiophene-2-carboxylic acid derivative. For instance, starting with 4-bromothiophene-2-carboxylic acid, a palladium-catalyzed cyanation could be employed.

-

Step 1: Protection of the Carboxylic Acid: The carboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent side reactions.

-

Step 2: Cyanation: The resulting 4-bromo-2-ester thiophene could then undergo a cyanation reaction, for example, using a palladium catalyst and a cyanide source like zinc cyanide or potassium ferrocyanide.[5]

-

Step 3: Deprotection: Finally, hydrolysis of the ester would yield the desired this compound.

Route B: Carboxylation of a Cyanothiophene

An alternative approach would be to introduce the carboxylic acid group onto a 4-cyanothiophene precursor.

-

Step 1: Synthesis of 4-Cyanothiophene: 4-Cyanothiophene can be synthesized through various methods, including the dehydration of the corresponding oxime or amide.

-

Step 2: Lithiation and Carboxylation: 4-Cyanothiophene could be selectively lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

The workflow for these proposed synthetic routes is illustrated in the diagram below.

Caption: Proposed synthetic workflows for this compound.

Crystallization Protocol

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A general protocol for the crystallization of a small organic molecule like this compound is as follows:

-

Solvent Selection: A systematic solvent screen should be performed to identify a solvent or solvent system in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, acetonitrile, and mixtures with water or less polar solvents like toluene.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile one, inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

Crystal Structure Analysis: A Predictive Approach

In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds.

Insights from Thiophene-2-carboxylic Acid

The parent compound, thiophene-2-carboxylic acid, has been shown to form a tetrameric structure in the solid state.[6] This is a notable deviation from the more common dimeric hydrogen-bonding motif seen in many carboxylic acids. The formation of this tetramer is driven by a network of O-H···O hydrogen bonds between the carboxylic acid groups of four different molecules.

Influence of the Cyano Group

The cyano group is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions. In the crystal structure of this compound, it is highly probable that the cyano nitrogen will be involved in hydrogen bonding, either with the carboxylic acid protons of neighboring molecules or with solvent molecules if present in the crystal lattice.

Furthermore, the linear geometry and the dipole of the cyano group can influence the molecular packing. It is plausible that antiparallel dipole-dipole interactions between cyano groups of adjacent molecules will be a feature of the crystal packing.

Predicted Crystal Packing and Hydrogen Bonding

Based on the analysis of related structures, we can hypothesize the following structural features for this compound:

-

Hydrogen Bonding: It is likely that the primary hydrogen bonding motif will involve the carboxylic acid groups, forming either the classic R22(8) dimer or a more complex catemeric chain. The cyano group will likely participate in weaker C-H···N hydrogen bonds with the thiophene ring protons of neighboring molecules.

-

Molecular Packing: The planar thiophene rings are expected to exhibit π-π stacking interactions. The presence of the cyano group may lead to a slipped-stack or herringbone packing arrangement to optimize electrostatic interactions.

The following diagram illustrates the likely intermolecular interactions.

Caption: Predicted intermolecular interactions in the crystal structure.

X-ray Crystallography Workflow

The determination of the crystal structure would follow a standard workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction data are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and materials science.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₆H₃NO₂S | |

| Molecular Weight | 153.16 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported; expected to be relatively high due to strong intermolecular interactions. | - |

| pKa | Expected to be in the range of 3-4, typical for carboxylic acids, and influenced by the electron-withdrawing cyano group. | - |

| LogP | The LogP is predicted to be moderate, balancing the hydrophilicity of the carboxylic acid with the lipophilicity of the thiophene ring. | - |

Potential Applications in Drug Development

The unique structural and electronic features of this compound make it a valuable building block for the design of novel therapeutic agents.

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element in the active site of enzymes, forming hydrogen bonds with amino acid residues. The cyanothiophene scaffold can be further functionalized to achieve high potency and selectivity.

-

Receptor Modulators: The rigid thiophene core provides a well-defined scaffold for the spatial arrangement of pharmacophoric groups, enabling precise interactions with receptors.

-

Bioisosteric Replacement: This molecule can be used as a bioisostere for other substituted aromatic or heteroaromatic carboxylic acids in lead optimization campaigns to improve pharmacokinetic properties.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, a thorough analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The interplay of strong hydrogen bonding from the carboxylic acid and directional interactions involving the cyano group is expected to result in a well-ordered and stable crystal lattice. The synthetic accessibility and the desirable physicochemical properties of this molecule underscore its potential as a valuable building block in the development of new pharmaceuticals and functional materials. Further experimental work to elucidate its crystal structure and explore its reactivity is highly encouraged.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. uomphysics.net [uomphysics.net]

- 3. benchchem.com [benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00487F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Purity and Characterization of 4-Cyanothiophene-2-carboxylic acid

An In-depth Technical Guide:

Foreword: The Role of a Critical Building Block

4-Cyanothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid thiophene core, coupled with the versatile functional handles of a carboxylic acid and a nitrile group, makes it an invaluable building block for synthesizing complex molecular architectures. The carboxylic acid allows for amide couplings and other conjugations, while the nitrile can be hydrolyzed, reduced, or used in cycloadditions. Its derivatives are integral to the development of novel pharmaceuticals, such as kinase inhibitors and antithrombotic agents, and advanced organic materials.[1][2]

Given its role as a foundational reagent, ensuring the absolute purity and unambiguous structural identity of this compound is not merely a procedural formality; it is a prerequisite for reproducible, successful downstream applications. This guide provides a comprehensive framework for the purification and characterization of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore not just the what and how, but the critical why behind each step, empowering researchers to make informed decisions in their own laboratory settings.

Part 1: Purification Strategies—From Crude Solid to Analytical Standard

The synthesis of substituted thiophenes can result in a variety of impurities, including unreacted starting materials, residual coupling catalysts, and regioisomeric side-products.[3] Therefore, a robust purification strategy is essential. The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale. The principle is simple: a solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. For thiophene carboxylic acids, polar protic solvents or mixtures are often effective.[4][5]

-

Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetic acid, and aqueous mixtures thereof) at room and elevated temperatures. An ideal solvent will fully dissolve the compound when hot and yield a high recovery of crystals upon cooling. An ethanol/water mixture is often a good starting point.[5]

-

Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum to a constant weight.

Silica Gel Chromatography: For High-Purity Isolation

When impurities have similar solubility profiles to the target compound or when a very high degree of purity (>99.5%) is required, silica gel column chromatography is the preferred method.[6][7] The separation is based on the differential partitioning of the components between the polar stationary phase (silica gel) and a less polar mobile phase. The polar carboxylic acid group will interact strongly with the silica, requiring a relatively polar eluent system.

-

Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation between the desired product and its impurities. A typical starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate.[7][8] The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation.

-

Column Packing: Prepare a flash chromatography column with silica gel, slurried in the non-polar component of your eluent system. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

-

Elution: Begin elution with the selected solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

-